molecular formula C11H14Cl2N2 B2444475 3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride CAS No. 295796-40-6

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride

Cat. No.: B2444475
CAS No.: 295796-40-6
M. Wt: 245.15
InChI Key: USIHSKKCHZBDOF-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride typically involves the chlorination of 1H-indole-3-propanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the indole ring. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-propanamine: Lacks the chlorine atom at the 5-position.

    5-Chloro-1H-indole: Lacks the propanamine side chain.

    1H-Indole-3-carboxylic acid: Contains a carboxylic acid group instead of the propanamine side chain.

Uniqueness

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is unique due to the presence of both the 5-chloro substituent and the propanamine side chain. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIHSKKCHZBDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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